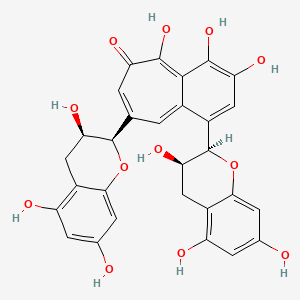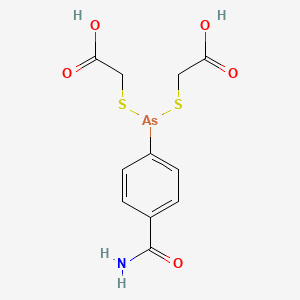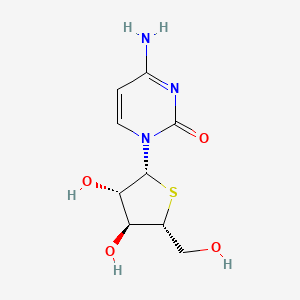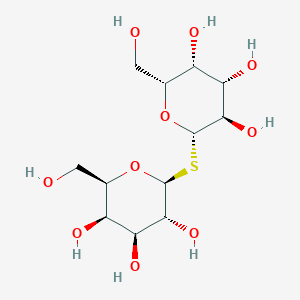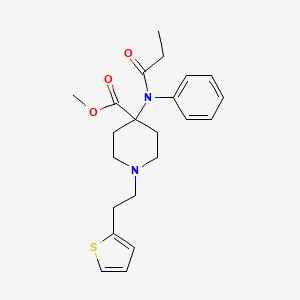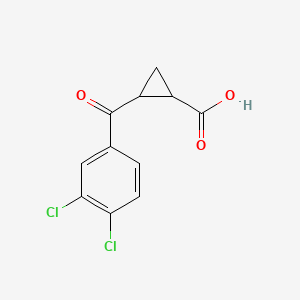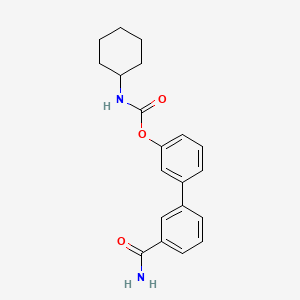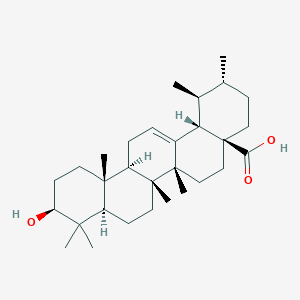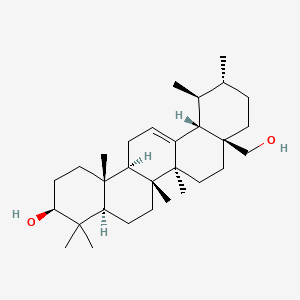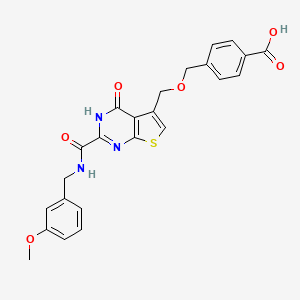
T-26c
Vue d'ensemble
Description
T-26c est un inhibiteur très puissant et sélectif de la métalloprotéinase matricielle-13 (MMP-13), avec une valeur de CI50 de 6,75 pM . Il présente une sélectivité plus de 2600 fois supérieure à celle des autres métalloenzymes apparentés . Ce composé est principalement utilisé dans la recherche scientifique pour sa capacité à inhiber la dégradation du collagène dans le cartilage .
Applications De Recherche Scientifique
T-26c has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical probe to study the activity of matrix metalloproteinase-13 and related enzymes.
Biology: Employed in studies involving cartilage degradation and collagen breakdown.
Medicine: Investigated for its potential therapeutic applications in diseases involving excessive collagen degradation, such as osteoarthritis.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mécanisme D'action
T-26c, also known as “4-(((2-((3-Methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoic acid”, is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13) .
Target of Action
This compound primarily targets matrix metalloproteinase-13 (MMP-13) . MMP-13 is a member of the matrix metalloproteinase family, which are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
This compound interacts with MMP-13 by binding to the enzyme and inhibiting its activity . This interaction prevents MMP-13 from breaking down collagen in the extracellular matrix .
Biochemical Pathways
The inhibition of MMP-13 by this compound affects the biochemical pathway of extracellular matrix degradation . By preventing the breakdown of collagen, this compound can potentially slow down processes such as tissue remodeling and disease progression .
Pharmacokinetics
This compound is well absorbed in all species at the oral dose of 10–20 mg/kg . It has been observed that the oral administration of the disodium salt formulations of this compound to guinea pigs results in significant increases in AUC (8357 ng h/mL) and C max (1445 ng/ mL) compared with those of the free acid this compound (AUC = 6478 ng h/ mL and C max = 911 ng/mL) .
Result of Action
The primary molecular effect of this compound is the inhibition of MMP-13 activity, which results in a significant reduction in the breakdown of collagen . On a cellular level, this can affect processes such as cell migration, proliferation, differentiation, apoptosis, and host defense .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect the stability and activity of this compound .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du T-26c implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes. Les étapes clés comprennent :
Formation du noyau thiénopyrimidine : Cela implique la réaction d'un dérivé de thiéno[2,3-d]pyrimidine avec divers réactifs pour former la structure de base.
Introduction de groupes fonctionnels : Des groupes fonctionnels tels que le méthoxyphényle et l'acide benzoïque sont introduits par des réactions avec des réactifs appropriés.
Assemblage final : Le composé final est assemblé par une série de réactions de couplage et d'étapes de purification.
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de systèmes de purification automatisés et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le T-26c subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels du composé.
Substitution : Des réactions de substitution sont utilisées pour introduire ou remplacer des groupes fonctionnels sur le noyau thiénopyrimidine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les halogénoarènes sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour la recherche et le développement ultérieurs .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :
Biologie : Employé dans des études impliquant la dégradation du cartilage et la dégradation du collagène.
Médecine : Enquête sur ses applications thérapeutiques potentielles dans les maladies impliquant une dégradation excessive du collagène, comme l'arthrose.
Industrie : Utilisé dans le développement de nouveaux matériaux et composés ayant des propriétés spécifiques.
Mécanisme d'action
Le this compound exerce ses effets en inhibant sélectivement la métalloprotéinase matricielle-13. Le composé se lie au site actif de l'enzyme, l'empêchant de dégrader le collagène dans le cartilage. Cette inhibition est très sélective, le this compound présentant une sélectivité plus de 2600 fois supérieure à celle des autres métalloenzymes apparentés. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la dégradation du collagène et la modulation des réponses inflammatoires dans le cartilage.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide luciderique A
- T-5224
- JG26
- PD-166793
- Licoricidine
- MMP2-IN-3
- Aderamastat
- Sulfate de chondroïtine
Unicité
Le T-26c se distingue par sa puissance et sa sélectivité exceptionnellement élevées pour la métalloprotéinase matricielle-13. Sa valeur de CI50 de 6,75 pM est significativement inférieure à celle de nombreux autres inhibiteurs de la MMP-13, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQRIIUMNLMHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


